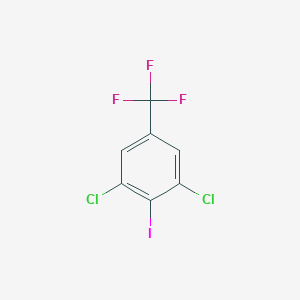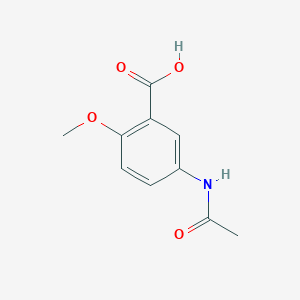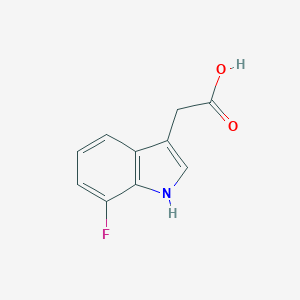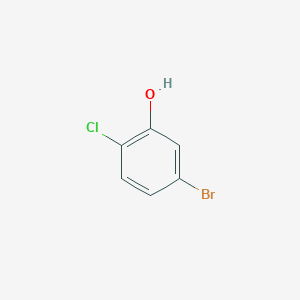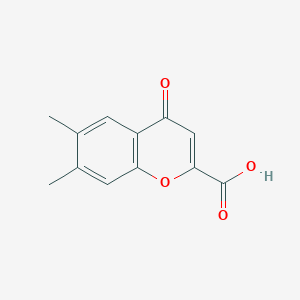
6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves strategies that enable the formation of the chromene core with various substituents to explore their chemical and biological potential. A rapid synthetic method has been developed for 4-oxo-4H-chromene-3-carboxylic acid, a closely related compound, indicating the general approach towards the synthesis of chromene derivatives through steps like Vilsmeier reaction and oxidation, which may also apply to 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives reveals a core chromene ring with specific substituents that influence their chemical behavior and interaction with biological targets. For instance, the crystal structure analysis of similar compounds demonstrates the planarity of the chromene ring system and its implications on molecular stability and interactions (Wen et al., 2008).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions that allow for the functionalization and modification of the chromene core. For example, reactions involving chromene derivatives can lead to the synthesis of new compounds with potential biological activity, demonstrating the versatility of chromene chemistry (Karimi et al., 2018).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and substituents present on the chromene core. Studies on similar compounds provide insights into how structural variations influence physical properties (Shi et al., 2017).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. The presence of substituents such as methyl groups and carboxylic acid functions significantly affects these properties, as seen in studies of related chromene compounds (Pimenova et al., 2003).
Scientific Research Applications
Biocatalyst Inhibition
Carboxylic acids, including chromene derivatives, have been identified for their potential in biocatalyst inhibition. These compounds can be inhibitory to microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields and titers. Understanding the mechanisms of biocatalyst inhibition by these acids can aid in engineering robust strains with improved industrial performance (Jarboe et al., 2013).
Synthetic Chemistry
6H-Benzo[c]chromen-6-ones, core structures of secondary metabolites with considerable pharmacological importance, have limited natural sources. Synthetic procedures for these compounds, including various coupling reactions and cyclizations, highlight the importance of chromene derivatives in pharmaceutical chemistry (Mazimba, 2016).
Solvent Developments
The extraction of carboxylic acids from aqueous streams using solvents and supercritical fluids is a growing area of interest. Innovations in solvent technologies, such as the use of ionic liquids and improvements in traditional solvent systems, aim at efficient recovery of carboxylic acids for use as precursors in various industrial chemicals, showcasing the utility of carboxylic acid derivatives in green chemistry and sustainability (Sprakel & Schuur, 2019).
properties
IUPAC Name |
6,7-dimethyl-4-oxochromene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-6-3-8-9(13)5-11(12(14)15)16-10(8)4-7(6)2/h3-5H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXTZTPZRBJVAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424668 |
Source


|
| Record name | 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid | |
CAS RN |
162210-24-4 |
Source


|
| Record name | 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

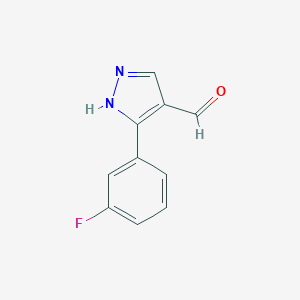
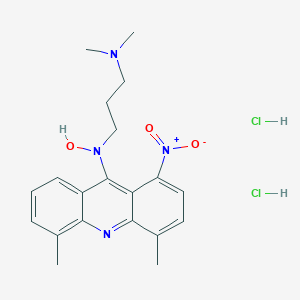
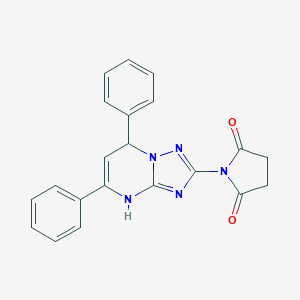
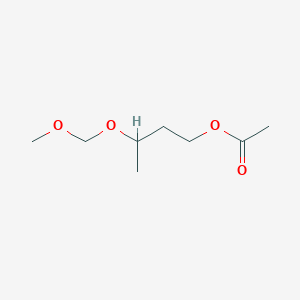
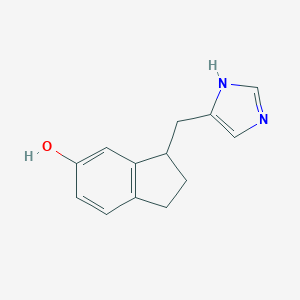
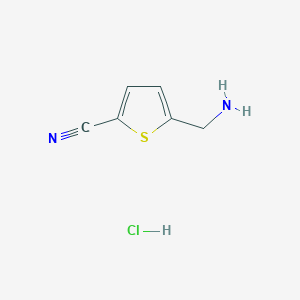
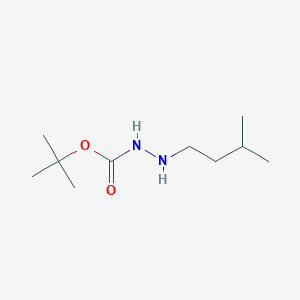
![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)
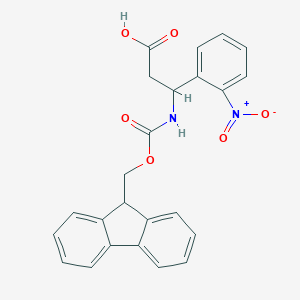
![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)
